An In-Depth Technical Guide to (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, offers a detailed synthetic protocol, and explores its application in the synthesis of fluorinated indole scaffolds, which are of significant interest in the development of novel therapeutics.
Core Compound Identification and Properties
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a valuable intermediate in organic synthesis. The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique reactivity and properties that are highly sought after in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 1033439-46-1 | [1][2] |
| Molecular Formula | C₆H₇ClFN₃O₂ | [1] |
| Molecular Weight | 207.59 g/mol | [1][2] |
| SMILES Code | NNC1=CC=C(F)C(=O)=C1.[H]Cl | [1] |
| Typical Form | Solid | N/A |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Structure:
Caption: Chemical structure of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride.
The Strategic Importance of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[3][4][5] The presence of the fluorine atom in (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride can confer several advantages to its downstream products, including:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.
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Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby improving binding affinity and potency.
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Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility and ionization state at physiological pH.
Synthesis of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
The synthesis of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride typically proceeds through a two-step process involving the nitration of a commercially available fluorinated aniline, followed by a reduction of the resulting diazonium salt. The following is a representative protocol adapted from established methods for similar compounds.[6][7]
Step 1: Nitration of 4-Fluoroaniline
The initial step involves the regioselective nitration of 4-fluoroaniline to yield 4-fluoro-3-nitroaniline. This reaction must be carried out under anhydrous conditions to prevent side reactions and improve the yield of the desired product.[7]
Experimental Protocol:
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To a stirred solution of concentrated sulfuric acid, add 4-fluoroaniline dropwise at a temperature maintained below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.
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Add the nitrating mixture dropwise to the 4-fluoroaniline solution, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir for one hour.
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Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
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The resulting precipitate of 4-fluoro-3-nitroaniline is collected by filtration, washed with cold water, and dried.
Step 2: Diazotization and Reduction to (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
The second step involves the conversion of the amino group of 4-fluoro-3-nitroaniline to a hydrazine functionality via a diazonium salt intermediate.
Experimental Protocol:
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Suspend 4-fluoro-3-nitroaniline in a solution of concentrated hydrochloric acid and cool to 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the temperature below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to below 5°C.
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Slowly add the diazonium salt solution to the stannous chloride solution, ensuring the temperature remains below 5°C.
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The resulting precipitate of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent such as ether, and dried.[6]
Caption: Synthetic workflow for (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride.
Application in Fischer Indole Synthesis
A primary application of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[8][9][10][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.
The use of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride in this synthesis allows for the introduction of both a fluorine atom and a nitro group onto the indole scaffold, providing valuable handles for further chemical modification.
General Mechanism of the Fischer Indole Synthesis
Sources
- 1. 1033439-46-1|(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (4-Fluoro-3-nitrophenyl)hydrazine Hydrochloride [lgcstandards.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
